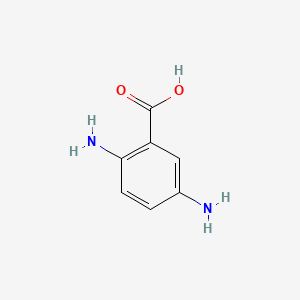

2,5-Diaminobenzoic acid

Description

The exact mass of the compound 2,5-Diaminobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diaminobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diaminobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONVFNLDGRWLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060592 | |

| Record name | Benzoic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-74-2 | |

| Record name | 2,5-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diaminobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Diaminobenzoic acid chemical properties and structure

An In-depth Technical Guide to 2,5-Diaminobenzoic Acid: Chemical Properties and Structure

Introduction

2,5-Diaminobenzoic acid (CAS: 610-74-2) is a versatile bifunctional aromatic compound featuring both amino and carboxylic acid functional groups.[1] This unique structure makes it a valuable building block in various fields of organic synthesis, including the development of dyes, polymers, and complex heterocyclic compounds for pharmaceutical applications.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to 2,5-Diaminobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 2,5-Diaminobenzoic acid are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | 2,5-diaminobenzoic acid | [3] |

| CAS Number | 610-74-2 | [4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4][5] |

| Molar Mass | 152.15 g/mol | [3][4][5] |

| Appearance | Light yellow to green-yellow solid | [1][4] |

| Melting Point | 225 °C (decomposes) | [4][5] |

| Boiling Point (Predicted) | 398.1 ± 32.0 °C | [4] |

| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.08 ± 0.10 | [4] |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [4] |

Chemical Structure and Reactivity

2,5-Diaminobenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) and two amino groups (-NH₂) at positions 2 and 5. This arrangement of functional groups dictates its chemical behavior and utility in synthesis.

The presence of two primary amine groups and one carboxylic acid group on the aromatic ring allows for a wide range of chemical transformations.[1]

-

The amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, amidation, and diazotization.[1][2]

-

The carboxylic acid group can undergo esterification, amide bond formation, and decarboxylation reactions.[1]

This trifunctional nature makes 2,5-diaminobenzoic acid a key intermediate for constructing more complex molecules. Its aromatic core provides a rigid scaffold, while the functional groups offer multiple points for modification and linkage.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful research and development. The following sections outline methodologies for the synthesis and analysis of 2,5-Diaminobenzoic acid.

Synthesis Protocol: Reduction of 2,5-Dinitrobenzoic Acid

A common synthetic route to 2,5-Diaminobenzoic acid involves the reduction of 2,5-dinitrobenzoic acid. While several methods exist, a typical laboratory-scale procedure using a metal catalyst is described below.

Materials:

-

2,5-Dinitrobenzoic acid

-

Ethanol (or another suitable solvent)

-

Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl₂)

-

Hydrazine hydrate or Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dinitrobenzoic acid in ethanol.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.

-

Reduction: For hydrogenation, bubble hydrogen gas through the mixture under controlled pressure and temperature. Alternatively, for chemical reduction, add hydrazine hydrate dropwise to the heated solution. If using SnCl₂, the reaction is typically performed in concentrated HCl.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the Pd/C catalyst. If SnCl₂ was used, the product may precipitate as a salt.

-

Neutralization and Isolation: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product, 2,5-Diaminobenzoic acid, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of 2,5-Diaminobenzoic acid and for monitoring reaction progress. A general reversed-phase HPLC method is provided below.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the 2,5-Diaminobenzoic acid sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.

-

System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution onto the column.

-

Data Acquisition: Run the gradient elution and record the chromatogram.

-

Analysis: Identify the peak corresponding to 2,5-Diaminobenzoic acid based on its retention time, which can be confirmed by running a standard. Purity can be calculated based on the relative peak areas.

Biological and Medicinal Context

2,5-Diaminobenzoic acid serves as a scaffold in medicinal chemistry. For instance, derivatives have been used in the development of linkers for native chemical ligation and in the synthesis of cyclic peptides.[6] Furthermore, it is a known metabolite of histidine and has been investigated as a potential biomarker for certain diseases.[5] The presence of multiple functional groups allows for the synthesis of derivatives with potential antimicrobial activity.[7]

Safety and Handling

2,5-Diaminobenzoic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 610-74-2: Ácido 2,5-diaminobenzoico | CymitQuimica [cymitquimica.com]

- 3. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-diaminobenzoic acid CAS#: 610-74-2 [m.chemicalbook.com]

- 5. 2,5-Diaminobenzoic acid | 610-74-2 | FD70797 | Biosynth [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,5-Diaminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-Diaminobenzoic acid (C₇H₈N₂O₂, CAS No: 610-74-2), a compound of interest in various chemical and pharmaceutical research domains. The following sections present tabulated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of 2,5-Diaminobenzoic acid is C₇H₈N₂O₂, and its molecular weight is 152.15 g/mol .[1] The spectroscopic data presented below provides confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Doublet | 1H | Aromatic H |

| ~6.8-7.0 | Doublet of Doublets | 1H | Aromatic H |

| ~6.6-6.8 | Doublet | 1H | Aromatic H |

| ~4.5-5.5 | Singlet (broad) | 4H | -NH₂ |

| ~10-12 | Singlet (broad) | 1H | -COOH |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170-175 | -COOH |

| ~145-150 | C-NH₂ |

| ~135-140 | C-NH₂ |

| ~120-125 | Aromatic C-H |

| ~115-120 | Aromatic C-H |

| ~110-115 | Aromatic C-H |

| ~110-115 | C-COOH |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The following table lists the characteristic absorption bands expected for 2,5-Diaminobenzoic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (primary amine) |

| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~1700-1680 | Strong | C=O stretch (carboxylic acid) |

| ~1620-1580 | Medium | N-H bend (primary amine) & C=C stretch (aromatic) |

| ~1300-1200 | Medium | C-N stretch (aromatic amine) |

| ~1320-1210 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

The mass spectrum of 2,5-Diaminobenzoic acid can be obtained using Electron Ionization (EI). The data reveals the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M - OH]⁺ |

| 108 | Moderate | [M - COOH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic compound like 2,5-Diaminobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of 2,5-Diaminobenzoic acid for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.[3] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[3]

-

Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to improve its homogeneity. The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]

-

Data Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The experiment is then initiated to collect the free induction decay (FID).

-

Data Processing : A Fourier transform is applied to the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of 2,5-Diaminobenzoic acid in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Film Deposition : Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[4]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the clean, empty sample compartment. Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the solid 2,5-Diaminobenzoic acid into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure it is in the vapor phase.[5]

-

Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize, forming a molecular ion (M⁺) and a series of fragment ions.[5][6][7]

-

Mass Analysis : The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the spectroscopic characterization of a chemical compound like 2,5-Diaminobenzoic acid.

Caption: Workflow for the spectroscopic characterization of 2,5-Diaminobenzoic acid.

References

- 1. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chemguide.co.uk [chemguide.co.uk]

solubility of 2,5-Diaminobenzoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Diaminobenzoic acid in various solvents. Due to a scarcity of precise quantitative data in publicly available literature, this guide focuses on summarizing the known qualitative solubility characteristics and detailing robust experimental protocols for determining its solubility. This information is crucial for researchers and professionals working in drug development and other scientific fields where 2,5-Diaminobenzoic acid is utilized.

Core Concepts: Understanding the Solubility of 2,5-Diaminobenzoic Acid

2,5-Diaminobenzoic acid is an aromatic compound containing both acidic (carboxylic acid) and basic (amino) functional groups. This amphoteric nature, combined with the potential for hydrogen bonding, dictates its solubility behavior. The presence of two amino groups and a carboxylic acid group on the benzene ring makes the molecule polar, suggesting a higher affinity for polar solvents.

Data Presentation: Qualitative Solubility Profile

| Solvent Type | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water | Soluble | The amino and carboxylic acid groups can form hydrogen bonds with water molecules, facilitating dissolution. The compound's polarity matches that of water. |

| Polar Aprotic | DMSO, DMF | Likely Soluble | These solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar 2,5-Diaminobenzoic acid molecule. |

| Polar Protic | Ethanol, Methanol | Likely Soluble | The hydroxyl group of alcohols can participate in hydrogen bonding with the solute. |

| Nonpolar | Toluene, Hexane | Likely Insoluble | The significant difference in polarity between the highly polar solute and nonpolar solvents prevents effective solvation. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for 2,5-Diaminobenzoic acid, established experimental methods for determining the solubility of organic compounds, particularly substituted benzoic acids, can be employed. The general principle involves creating a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Shake-Flask Method (Equilibrium Method)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of 2,5-Diaminobenzoic acid is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed in the temperature bath to allow the undissolved solid to settle. Alternatively, the solid can be separated by centrifugation or filtration, ensuring no temperature change during the process.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn. The concentration of 2,5-Diaminobenzoic acid in the supernatant is then determined using a suitable analytical technique.

Analytical Techniques for Quantification

The choice of analytical method depends on the properties of 2,5-Diaminobenzoic acid and the solvent used.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method.

-

Mobile Phase: A suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) is used to elute the compound.

-

Column: A reverse-phase column (e.g., C18) is typically employed for aromatic acids.

-

Detection: UV detection is suitable for 2,5-Diaminobenzoic acid due to its aromatic structure. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount in the sample.[1][2][3][4]

-

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for 2,5-Diaminobenzoic acid in the specific solvent is determined.

-

Calibration: A calibration curve of absorbance versus concentration is generated using a series of standard solutions.

-

Measurement: The absorbance of the saturated solution (after appropriate dilution) is measured, and the concentration is calculated from the calibration curve.[5][6][7]

-

-

Titration: For aqueous solutions, a simple acid-base titration can be used.

-

Procedure: A known volume of the saturated solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or a pH meter to determine the endpoint. The concentration of the acidic solute can then be calculated.[8]

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the key factors influencing the solubility of a compound like 2,5-Diaminobenzoic acid.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sdiarticle4.com [sdiarticle4.com]

2,5-Diaminobenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Diaminobenzoic acid, a significant molecule in various scientific domains. This document details its chemical and physical properties, synthesis and analysis protocols, and its biological relevance, with a focus on its role as a metabolite and biomarker.

Core Chemical and Physical Properties

2,5-Diaminobenzoic acid, a derivative of benzoic acid, is a solid, crystalline compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citation |

| CAS Number | 610-74-2 | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Melting Point | Decomposes at 225 °C |

Synthesis of 2,5-Diaminobenzoic Acid

The primary route for synthesizing 2,5-Diaminobenzoic acid is through the reduction of 2,5-dinitrobenzoic acid. This process typically involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dinitrobenzoic Acid

This protocol outlines a general procedure for the synthesis of 2,5-diaminobenzoic acid.

Materials:

-

2,5-Dinitrobenzoic acid

-

Methanol or Ethanol

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Raney nickel)

-

Hydrogen gas source

-

Reaction vessel (e.g., stainless steel autoclave)

Procedure:

-

In a suitable reaction vessel, dissolve 2,5-dinitrobenzoic acid in methanol or ethanol.

-

Add the catalyst to the solution. The catalyst loading is typically a small percentage of the starting material's weight.[2][3]

-

Seal the reaction vessel and purge with an inert gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-3 MPa).[2][3]

-

Heat the reaction mixture to the target temperature (e.g., 70-150 °C) with continuous stirring.[2][3]

-

Maintain the reaction for a period of 2 to 10 hours, monitoring the uptake of hydrogen to gauge reaction completion.[2]

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing the crude 2,5-diaminobenzoic acid, can be further purified by precipitation and recrystallization.

Analytical Methodologies

Accurate characterization and quantification of 2,5-Diaminobenzoic acid are crucial for research and development. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of 2,5-Diaminobenzoic acid.

Experimental Protocol:

-

Column: A reverse-phase C18 column is commonly employed.[4][5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used. The pH of the aqueous phase is a critical parameter for achieving good separation.[4]

-

Detection: UV detection is suitable for 2,5-Diaminobenzoic acid due to its aromatic structure.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2,5-Diaminobenzoic acid.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Ensure the sample is fully dissolved to avoid line broadening.[6][7]

-

Acquisition:

-

For ¹H NMR, standard acquisition parameters can be used.

-

For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2,5-Diaminobenzoic acid.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Analysis: The mass spectrum will show the molecular ion peak, which confirms the molecular weight. The fragmentation pattern provides structural information. Common fragments for benzoic acid derivatives include the loss of the carboxylic group and fragments corresponding to the aromatic ring.[8][9]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the chosen ionization method.

Biological Significance and Signaling Pathways

While 2,5-Diaminobenzoic acid is not known to be a direct signaling molecule, its role as a metabolite of histidine and its utility as a biomarker suggest its involvement in broader biological pathways.

Role in Histidine Metabolism

2,5-Diaminobenzoic acid has been identified as a metabolite of the essential amino acid histidine.[10] The catabolism of histidine is a complex process that occurs primarily in the liver and skin, leading to the formation of various intermediates.[11][12] The presence of 2,5-Diaminobenzoic acid in biological fluids like urine can be indicative of the metabolic state of an individual.[10]

Caption: Simplified workflow of 2,5-Diaminobenzoic acid formation from Histidine.

Biomarker Potential

The concentration of 2,5-Diaminobenzoic acid in urine has been correlated with the levels of various biogenic amines, suggesting its potential as a biomarker for certain physiological or pathological states.[10] Biomarkers are crucial tools in clinical diagnostics and drug development for assessing disease progression and therapeutic efficacy.[13][14][15] The link between 2,5-Diaminobenzoic acid and biogenic amines could imply its indirect involvement in neurological and metabolic signaling.

Caption: Logical relationship of 2,5-Diaminobenzoic acid as a biomarker.

References

- 1. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]

- 3. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 4. Separation of 3,5-Diaminobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. helixchrom.com [helixchrom.com]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2,5-Diaminobenzoic acid | 610-74-2 | FD70797 | Biosynth [biosynth.com]

- 11. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of Biomarkers in Diagnosing Disease, Assessing the Severity and Progression of Disease, and Evaluating the Efficacy of Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biomarkers: Promising and valuable tools towards diagnosis, prognosis and treatment of Covid-19 and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Diaminobenzoic Acid: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminobenzoic acid (2,5-DABA), a metabolite of histidine, presents a versatile scaffold for various research and drug development applications. Its unique structure, featuring both amino and carboxylic acid functional groups on a benzene ring, allows for its use as a chemical intermediate in the synthesis of more complex molecules. While its direct applications are still emerging, its structural analogs and derivatives have shown significant promise in mass spectrometry, glycan analysis, and as enzyme inhibitors. This technical guide provides an in-depth overview of the potential applications of 2,5-DABA, including detailed, albeit extrapolated, experimental protocols, quantitative data from related compounds, and visualizations of key experimental workflows.

Introduction

2,5-Diaminobenzoic acid (CAS 610-74-2) is an aromatic compound that has garnered interest in the scientific community for its potential as a versatile building block in organic synthesis and as a functional molecule in various analytical and biological assays.[1] Its fluorescent properties and the reactivity of its amino and carboxyl groups make it a candidate for derivatization and labeling studies.[2] This guide will explore its potential in three key research areas: as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, as a derivatizing agent for sialic acid analysis, and as a potential enzyme inhibitor.

Application as a Matrix in MALDI Mass Spectrometry

While 2,5-dihydroxybenzoic acid (2,5-DHB) is a more commonly used matrix for the analysis of peptides, proteins, and glycans in MALDI mass spectrometry, the structurally similar 2,5-DABA holds potential as an alternative or complementary matrix.[1][3] The aromatic ring in 2,5-DABA allows for the absorption of laser energy, a key requirement for a MALDI matrix. Its amino groups could potentially offer different co-crystallization properties and ionization efficiencies compared to the hydroxyl groups of 2,5-DHB.

Proposed Experimental Protocol for 2,5-DABA as a MALDI Matrix (for Peptides)

The following protocol is an adaptation of established methods for 2,5-DHB and 2-aminobenzoic acid and should be optimized for specific applications.[4][5]

Materials:

-

2,5-Diaminobenzoic acid (2,5-DABA)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Peptide standard (e.g., Angiotensin I, Bradykinin)

-

MALDI target plate

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of 2,5-DABA in a 1:1 (v/v) mixture of ACN and 0.1% aqueous TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid. The supernatant is the working matrix solution.

-

Sample Preparation: Dissolve the peptide standard in 0.1% aqueous TFA to a concentration of 1 pmol/µL.

-

Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate.

-

Crystallization: Allow the spot to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.

-

Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

Quantitative Data (Comparative)

To date, no comprehensive quantitative studies have been published comparing the performance of 2,5-DABA to established matrices like 2,5-DHB or α-cyano-4-hydroxycinnamic acid (CHCA). Researchers are encouraged to perform comparative studies to evaluate the limit of detection (LOD), signal-to-noise ratio, and mass resolution for their specific analytes.

Experimental Workflow for MALDI-MS

References

- 1. Mass Spectrometry and the Emerging Field of Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Diaminobenzoic acid | 610-74-2 | FD70797 | Biosynth [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzamide and 2-aminobenzoic acid as new MALDI matrices inducing radical mediated in-source decay of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic History of 2,5-Diaminobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,5-Diaminobenzoic acid (DABA), a significant organic compound with applications in various fields of chemical synthesis. This document traces the origins of DABA to the pioneering work of 19th-century chemists, detailing the initial synthesis of its precursor and the subsequent reduction to the target molecule. A thorough examination of the historical experimental protocols is presented, alongside modern synthetic approaches, offering a comparative perspective on the evolution of organic synthesis. Quantitative data on the physical and chemical properties of 2,5-Diaminobenzoic acid are systematically tabulated for ease of reference. Furthermore, this guide includes detailed experimental methodologies and visual representations of the synthetic pathways, rendered using Graphviz, to provide a clear and concise understanding of the chemical transformations involved in the preparation of this versatile compound.

Introduction

2,5-Diaminobenzoic acid, with the CAS Registry Number 610-74-2, is an aromatic compound containing a benzoic acid backbone substituted with two amine functional groups at the 2- and 5-positions. Its bifunctional nature makes it a valuable building block in organic synthesis, particularly in the preparation of dyes, polymers, and heterocyclic compounds of pharmaceutical interest. While modern applications of 2,5-DABA are well-documented, its historical discovery and the evolution of its synthesis are less widely known. This guide aims to fill that gap by providing a detailed account of the compound's origins, from its conceptualization to its first successful synthesis and characterization.

The Genesis of 2,5-Diaminobenzoic Acid: A Historical Perspective

The journey to the synthesis of 2,5-Diaminobenzoic acid began with the work of the influential German chemist Peter Griess. In 1874, Griess reported the synthesis of 2,5-dinitrobenzoic acid, the direct precursor to 2,5-diaminobenzoic acid.[1] This discovery was a crucial first step, as the selective reduction of the two nitro groups would logically lead to the desired diamino compound.

Following Griess's work on the dinitro precursor, the first documented synthesis of 2,5-Diaminobenzoic acid was reported by Salkowski in 1875. The method of choice for this transformation was the reduction of 2,5-dinitrobenzoic acid, a standard practice for converting aromatic nitro compounds to their corresponding amines in the 19th century.

Physicochemical Properties of 2,5-Diaminobenzoic Acid

A summary of the key physical and chemical properties of 2,5-Diaminobenzoic acid is presented in the table below. This data is essential for its application in synthetic chemistry and for the development of new materials and pharmaceuticals.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Melting Point | 225 °C (decomposes) | [2] |

| Boiling Point | 398.1±32.0 °C (Predicted) | [2] |

| Appearance | White to off-white crystalline solid | |

| CAS Registry Number | 610-74-2 | [2][3] |

Synthetic Pathways

The synthesis of 2,5-Diaminobenzoic acid has evolved from the classical reduction methods of the 19th century to more refined and efficient modern techniques. This section details both the historical and a contemporary approach to its preparation.

Historical Synthesis: The Reduction of 2,5-Dinitrobenzoic Acid

The pioneering synthesis of 2,5-Diaminobenzoic acid, following the availability of its dinitro precursor, was achieved through chemical reduction. The most common method employed during this era was the use of a metal in an acidic medium.

References

2,5-Diaminobenzoic acid as a building block in organic synthesis

An In-depth Technical Guide to 2,5-Diaminobenzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzoic acid (2,5-DABA) is a highly versatile aromatic compound that serves as a crucial building block in the field of organic synthesis.[1][2] Its molecular architecture, featuring a benzene ring substituted with two amino groups and a carboxylic acid group, provides multiple reactive sites for a wide array of chemical transformations.[1][2] This trifunctional nature allows chemists to construct complex molecules, making 2,5-DABA an invaluable intermediate in the synthesis of pharmaceuticals, specialty dyes, advanced polymers, and diverse heterocyclic systems.[1][3]

The strategic placement of the functional groups—a carboxylic acid ortho to one amino group and meta to the other—influences their respective reactivity, enabling selective chemical modifications. The amino groups can readily participate in reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can undergo esterification and amide bond formation.[1][2] This inherent reactivity profile makes 2,5-diaminobenzoic acid a foundational component for developing novel compounds with desired chemical and biological properties.

Physicochemical and Safety Data

A comprehensive understanding of the physical properties and safety information is essential for the effective and safe handling of 2,5-Diaminobenzoic acid in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of 2,5-Diaminobenzoic acid are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 610-74-2 | [4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [4][6] |

| Molecular Weight | 152.15 g/mol | [4][6] |

| IUPAC Name | 2,5-diaminobenzoic acid | [6] |

| Appearance | Light yellow to green-yellow solid | [1] |

| Melting Point | 225 °C (decomposes) | [4][5] |

| Boiling Point | 398.1±32.0 °C (Predicted) | [5] |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| SMILES | C1=CC(=C(C=C1N)C(=O)O)N | [4][6] |

| InChIKey | UONVFNLDGRWLKF-UHFFFAOYSA-N | [6] |

Safety and Hazard Information

2,5-Diaminobenzoic acid is considered hazardous and requires careful handling. The following table summarizes its GHS classification.

| Hazard Class | Hazard Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

Data sourced from ECHA C&L Inventory.[6]

Precautionary Statements: [6]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Synthesis of 2,5-Diaminobenzoic Acid

The most common laboratory and industrial synthesis of 2,5-diaminobenzoic acid involves the reduction of 2,5-dinitrobenzoic acid. This transformation is typically achieved using standard reducing agents capable of converting aromatic nitro groups to amines.

Experimental Protocol: Reduction of 2,5-Dinitrobenzoic Acid

This protocol describes a typical procedure for the synthesis of 2,5-diaminobenzoic acid via the reduction of 2,5-dinitrobenzoic acid using tin(II) chloride.

Materials:

-

2,5-Dinitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,5-dinitrobenzoic acid in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension in portions. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath. A precipitate of the amine salt complex will form.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution while cooling to maintain a low temperature. Adjust the pH to approximately 7-8.

-

Extract the resulting aqueous solution multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,5-diaminobenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Applications in Organic Synthesis

The utility of 2,5-diaminobenzoic acid stems from the differential reactivity of its three functional groups, which allows for its incorporation into a wide range of molecular scaffolds.[1]

Synthesis of Heterocyclic Compounds

2,5-DABA is an excellent precursor for synthesizing fused heterocyclic systems. The adjacent amino and carboxylic acid groups can react with various reagents to form five- or six-membered rings, while the second amino group offers a site for further functionalization or polymerization. For instance, reaction with aldehydes or carboxylic acids can lead to the formation of benzimidazole derivatives.

Experimental Protocol: Synthesis of a 2-Substituted-1H-benzo[d]imidazol-6-amine Derivative

This protocol outlines the synthesis of a benzimidazole derivative from 2,5-diaminobenzoic acid and an aromatic aldehyde. The reaction proceeds via condensation and subsequent oxidative cyclization.

Materials:

-

2,5-Diaminobenzoic acid

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve 2,5-diaminobenzoic acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add a catalytic amount of sodium metabisulfite to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under a vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to induce precipitation.

-

Collect the product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

| Parameter | Value |

| Reactants | 2,5-DABA, Aromatic Aldehyde |

| Solvent | Ethanol or Acetic Acid |

| Catalyst | Sodium metabisulfite |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-90% |

Polymer Synthesis

The bifunctional nature of 2,5-DABA, with its two amino groups, makes it a suitable monomer for polycondensation reactions. It can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. These polymers often exhibit high thermal stability and unique mechanical properties.

Applications in Pharmaceuticals and Dyes

2,5-Diaminobenzoic acid and its derivatives are important intermediates in the pharmaceutical industry. For example, related diaminobenzoic acid structures are used in the synthesis of contrast agents like diatrizoic acid.[7] In the dye industry, the amino groups can be diazotized and coupled with electron-rich aromatic compounds to produce a variety of azo dyes with vibrant colors.

Conclusion

2,5-Diaminobenzoic acid stands out as a remarkably versatile and valuable building block in modern organic synthesis. Its unique arrangement of two nucleophilic amino groups and an electrophilic carboxylic acid group on an aromatic scaffold provides a platform for constructing a vast array of complex molecules. From the synthesis of high-performance polymers and specialty dyes to the creation of intricate heterocyclic systems for pharmaceutical applications, the potential of 2,5-DABA is extensive. The experimental protocols and reactivity data provided in this guide underscore its utility and offer a foundation for its application in advanced research and development projects. As the demand for novel materials and therapeutics grows, the strategic use of such fundamental building blocks will continue to be a cornerstone of chemical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 610-74-2: Ácido 2,5-diaminobenzoico | CymitQuimica [cymitquimica.com]

- 3. srinichem.com [srinichem.com]

- 4. 2,5-Diaminobenzoic acid | 610-74-2 | FD70797 | Biosynth [biosynth.com]

- 5. 2,5-diaminobenzoic acid CAS#: 610-74-2 [m.chemicalbook.com]

- 6. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

Theoretical Exploration of 2,5-Diaminobenzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 2,5-Diaminobenzoic acid, a molecule of significant interest in various scientific domains. This document synthesizes computational methodologies and data extrapolated from theoretical investigations of structurally similar aminobenzoic acid isomers and derivatives. Key molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, are detailed. The methodologies presented are grounded in Density Functional Theory (DFT), a robust computational method for elucidating the electronic structure and properties of molecules. This guide is intended to serve as a foundational resource for further in-silico research and rational molecular design.

Introduction

2,5-Diaminobenzoic acid (2,5-DABA), with the chemical formula C₇H₈N₂O₂, is an aromatic compound containing a benzene ring substituted with two amino groups and a carboxylic acid group.[1][2] Its structural features make it a versatile molecule with potential applications in medicinal chemistry and materials science. Understanding the fundamental molecular and electronic properties of 2,5-DABA is crucial for predicting its behavior, reactivity, and potential interactions in various chemical and biological systems.

Theoretical studies, primarily employing quantum chemical calculations, offer a powerful and cost-effective approach to investigate molecular properties at the atomic level. This guide outlines the application of such methods to 2,5-DABA, providing a framework for its computational characterization.

Molecular Structure and Geometry

The initial step in any theoretical investigation is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically achieved using Density Functional Theory (DFT) calculations.

Table 1: Calculated Geometrical Parameters for 2,5-Diaminobenzoic Acid (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | 1.38 - 1.40 Å | |

| C-C (carboxyl) | 1.50 Å | |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-C (aromatic) | 119 - 121° |

| C-C-N | 118 - 122° | |

| C-C-C (carboxyl) | 120° | |

| O=C-O | 124° | |

| C-O-H | 108° | |

| C-N-H | 119° | |

| H-N-H | 117° |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecules calculated using DFT.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of 2,5-Diaminobenzoic Acid (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) |

| O-H stretch | Carboxylic Acid | ~3500 (monomer), ~3000 (dimer) |

| N-H symmetric stretch | Amino Group | ~3400 |

| N-H asymmetric stretch | Amino Group | ~3500 |

| C-H stretch (aromatic) | Benzene Ring | ~3100 - 3000 |

| C=O stretch | Carboxylic Acid | ~1720 (monomer), ~1680 (dimer) |

| N-H scissoring | Amino Group | ~1620 |

| C-C stretch (aromatic) | Benzene Ring | ~1600, 1500, 1450 |

| C-O stretch | Carboxylic Acid | ~1300 |

| O-H in-plane bend | Carboxylic Acid | ~1400 |

| C-N stretch | Amino Group | ~1280 |

Note: Calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method.

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of 2,5-Diaminobenzoic Acid (Illustrative)

| Property | Description | Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 eV |

| Ionization Potential (IP) | Approximated as -EHOMO | 5.5 eV |

| Electron Affinity (EA) | Approximated as -ELUMO | 1.2 eV |

| Dipole Moment | Measure of molecular polarity | ~3.5 D |

Note: These values provide insights into the molecule's ability to donate or accept electrons and its overall polarity.

Experimental and Computational Protocols

Computational Methodology (Illustrative Protocol)

Theoretical calculations for aminobenzoic acids are commonly performed using the Gaussian suite of programs.[3]

-

Geometry Optimization: The molecular structure of 2,5-Diaminobenzoic acid is optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Properties: The energies of the HOMO and LUMO, as well as the total dipole moment, are obtained from the optimized structure.

-

Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed to simulate the presence of a solvent.

Spectroscopic Analysis (General Protocol)

-

FTIR Spectroscopy: The infrared spectrum is typically recorded using a spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The Raman spectrum is recorded using a spectrometer with a laser excitation source. The spectrum is typically collected in the range of 3500-50 cm⁻¹.[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically in a deuterated solvent like DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (TMS).

Visualizations

Molecular Structure

References

- 1. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,5-Diaminobenzoic Acid and Related Compounds as Matrices in MALDI Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Note on 2,5-Diaminobenzoic Acid (2,5-DABA): Extensive literature review indicates that 2,5-Diaminobenzoic acid (2,5-DABA) is not a commonly used or well-documented matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Application notes and performance data are scarce. However, related aminobenzoic acid derivatives have been explored. This document provides information on these related compounds and detailed protocols for the widely used isomeric analog, 2,5-dihydroxybenzoic acid (2,5-DHB), which can serve as a starting point for experimental design.

Aminobenzoic Acid Derivatives as MALDI Matrices

While 2,5-DABA is not a conventional MALDI matrix, other amino-substituted benzoic acid derivatives have been investigated, suggesting that this class of compounds has potential for specific applications.

-

2-Aminobenzoic Acid: This compound has been tested as a MALDI matrix for the analysis of peptides and proteins. However, studies have shown that it generally provides lower sensitivity and poorer resolution compared to standard matrices like 2,5-DHB.

-

1,5-Diaminonaphthalene (DAN): DAN has been successfully used as a matrix, particularly for the analysis of lipids and for inducing in-source decay (ISD) for top-down sequencing of proteins.[1] It is effective in promoting the reduction of disulfide bonds in the gas phase.[2]

The exploration of these related compounds suggests that the amino functional group can play a role in the ionization process, although its effectiveness may be analyte-dependent. Researchers interested in novel matrix development could consider 2,5-DABA for specialized applications, using the protocols for similar matrices as a baseline.

2,5-Dihydroxybenzoic Acid (2,5-DHB): A Versatile Reference Matrix

Given the limited data on 2,5-DABA, the following sections provide detailed application notes and protocols for the well-established and chemically similar matrix, 2,5-dihydroxybenzoic acid (2,5-DHB). 2,5-DHB is a "workhorse" matrix in many MALDI applications, known for its robust performance with a wide range of analytes including peptides, proteins, glycoproteins, and nucleic acids.[3]

Key Advantages of 2,5-DHB:

-

Versatility: Effective for a broad range of biomolecules.

-

"Cool" Matrix: Minimizes in-source fragmentation of labile molecules like phosphopeptides.[4]

-

Good Vacuum Stability: Suitable for prolonged instrument operation.[3]

-

Strong UV Absorption: Efficiently absorbs energy from nitrogen lasers (337 nm).[3]

Comparative Performance of MALDI Matrices

The choice of matrix is critical for successful MALDI-MS analysis. The following table summarizes the general performance of 2,5-DHB in comparison to other common matrices for different classes of analytes.

| Analyte Class | Matrix | Key Performance Characteristics |

| Peptides (< 3 kDa) | 2,5-DHB | Good for general peptide analysis, produces less background noise in the low mass range.[3] |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Often provides higher sensitivity, especially for low-abundance peptides.[3] | |

| Proteins (< 30 kDa) | 2,5-DHB | Versatile, good sequence coverage at higher concentrations.[3] |

| Sinapinic acid (SA) | Generally preferred for proteins > 30 kDa, but 2,5-DHB is a viable alternative, especially for glycoproteins.[5] | |

| Nucleic Acids | 2,5-DHB | Applicable for oligonucleotides, though often used in combination with other matrices or additives.[6] |

| 3-Hydroxypicolinic acid (3-HPA) | A commonly used and effective matrix for nucleic acid analysis.[2] | |

| Lipids | 2,5-DHB | Good overall performance in both positive and negative ion modes.[7] |

| 9-Aminoacridine (9-AA) | Often preferred for acidic lipids in negative ion mode.[7] |

Experimental Protocols

The following are detailed protocols for the preparation and use of 2,5-DHB as a MALDI matrix. These can be adapted for exploratory work with 2,5-DABA.

Protocol 3.1: Peptide and Protein Analysis using 2,5-DHB

This protocol is suitable for the analysis of peptides and proteins up to approximately 30 kDa.

Materials:

-

2,5-Dihydroxybenzoic acid (2,5-DHB)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Analyte (peptide or protein sample)

Procedure:

-

Matrix Solution Preparation:

-

Prepare a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water (v/v/v).

-

Create a saturated solution of 2,5-DHB in this solvent. Alternatively, a concentration of 10-20 mg/mL can be used.[3]

-

Vortex the solution vigorously and centrifuge to pellet any undissolved matrix.

-

Use the clear supernatant for sample spotting.

-

-

Analyte Solution Preparation:

-

Dissolve the peptide or protein sample in 0.1% TFA in water to a concentration of 1-10 pmol/µL. Desalting the sample is recommended to minimize alkali salt adducts.

-

-

Sample Spotting (Dried-Droplet Method):

-

Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

-

Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.[3]

-

Allow the spot to air-dry at room temperature, which facilitates the co-crystallization of the analyte and matrix.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in positive ion mode.

-

Caption: Workflow for Peptide/Protein Analysis using 2,5-DHB.

Protocol 3.2: Nucleic Acid Analysis using 2,5-DHB

While 3-HPA is more common, 2,5-DHB can be effective for oligonucleotides. Additives are often used to improve spectral quality.

Materials:

-

2,5-Dihydroxybenzoic acid (2,5-DHB)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Diammonium hydrogen citrate (optional additive)

-

Analyte (oligonucleotide sample)

Procedure:

-

Matrix Solution Preparation:

-

Prepare a solution of 10 mg/mL 2,5-DHB in a 1:1 (v/v) mixture of ACN and ultrapure water.

-

For improved results, an additive like diammonium hydrogen citrate can be added to the matrix solution to a final concentration of 10-50 mM to suppress alkali adducts.[7]

-

-

Analyte Solution Preparation:

-

Dissolve the oligonucleotide sample in ultrapure water to a suitable concentration (e.g., 10-100 pmol/µL). It is crucial to use desalted and purified oligonucleotides.

-

-

Sample Spotting (Dried-Droplet Method):

-

Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

-

Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry at room temperature.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in negative ion mode, which is generally preferred for nucleic acids as it produces cleaner spectra.[7]

-

Caption: Workflow for Nucleic Acid Analysis using 2,5-DHB.

Quantitative Data Summary

Quantitative performance metrics for MALDI-MS can be highly variable depending on the analyte, instrument, and specific experimental conditions. The following table provides a qualitative and semi-quantitative comparison of common MALDI matrices.

| Matrix | Analyte Class | Signal-to-Noise (S/N) Ratio | Resolution | Fragmentation | Key Considerations |

| 2,5-DHB | Peptides/Proteins | Good to Excellent | Good | Low ("Cool" matrix) | Versatile, good for glycoproteins and phosphopeptides.[3][4] |

| α-CHCA | Peptides | Excellent | Excellent | Can be higher for larger peptides | High sensitivity for low-abundance peptides.[3] |

| Sinapinic Acid (SA) | Proteins (>10 kDa) | Good | Good | Low | Standard for high molecular weight proteins.[5] |

| 3-HPA | Nucleic Acids | Good | Good | Analyte-dependent | Standard matrix for oligonucleotides.[2] |

| 2-Aminobenzoic Acid | Peptides/Proteins | Lower than 2,5-DHB | Poorer than 2,5-DHB | - | Not a standard matrix, less effective than DHB. |

| 1,5-DAN | Lipids/Proteins (ISD) | Good | Good | High (for ISD) | Useful for lipid analysis and top-down sequencing.[1][2] |

Signaling Pathways and Logical Relationships

The fundamental process of MALDI-MS involves the interaction of the laser, matrix, and analyte to generate gas-phase ions. The following diagram illustrates this logical relationship.

Caption: Logical Flow of the MALDI-MS Process.

References

- 1. 2-Aminobenzamide and 2-aminobenzoic acid as new MALDI matrices inducing radical mediated in-source decay of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. skb.skku.edu [skb.skku.edu]

- 6. Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulfatide detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application and Protocol for the Evaluation of 2,5-Diaminobenzoic Acid as a Novel MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide range of molecules, from small organic compounds to large proteins. The choice of the matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the analyte upon laser irradiation. While a number of effective matrices are well-established, the search for novel matrices continues, driven by the need to improve sensitivity, reduce background noise, and expand the range of analyzable compounds.

This document provides a detailed protocol for the preparation and evaluation of 2,5-Diaminobenzoic acid (DABA) as a candidate for a new MALDI matrix. Although not a commonly cited matrix, its structural similarity to other known matrices and its UV-absorbing properties suggest its potential utility. This protocol outlines a systematic approach to prepare DABA solutions, apply them with a standard peptide mixture to a MALDI target, and assess their performance.

Experimental Protocols

Materials and Reagents

-

2,5-Diaminobenzoic acid (DABA), high purity (≥98%)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethanol (EtOH), HPLC grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Standard peptide mix (e.g., Peptide Calibration Standard)

-

MALDI target plate

-

Micropipettes and tips

-

Vortex mixer

-

Ultrasonic bath

Preparation of DABA Matrix Solutions

A critical step in evaluating a new matrix is to test a range of concentrations and solvent compositions to find the optimal conditions for crystallization and analyte incorporation.

-

Solvent Preparation:

-

Solvent A (50% ACN, 0.1% TFA): Mix 5 mL of ACN, 5 mL of ultrapure water, and 10 µL of TFA.

-

Solvent B (70% ACN, 0.1% TFA): Mix 7 mL of ACN, 3 mL of ultrapure water, and 10 µL of TFA.

-

Solvent C (50% EtOH, 0.1% TFA): Mix 5 mL of EtOH, 5 mL of ultrapure water, and 10 µL of TFA.

-

-

DABA Stock Solution (Saturated):

-

To a microcentrifuge tube, add approximately 10 mg of DABA.

-

Add 1 mL of Solvent A.

-

Vortex thoroughly for 1 minute.

-

Sonicate for 5 minutes to aid dissolution.

-

Centrifuge at high speed for 2 minutes to pellet any undissolved solid.

-

Carefully transfer the supernatant (the saturated DABA solution) to a new, clean tube.

-

-

Working Dilutions:

-

Prepare a series of dilutions from the saturated stock solution using the same solvent. For initial screening, concentrations of 10 mg/mL, 5 mg/mL, and 2.5 mg/mL are recommended. Repeat this for each solvent system (A, B, and C) to be tested.

-

Analyte Preparation

-

Analyte Stock Solution: Prepare a 1 pmol/µL stock solution of the standard peptide mix in 0.1% TFA in water.

Sample Spotting (Dried-Droplet Method)

-

Analyte-Matrix Mixture: In a clean microcentrifuge tube, mix the analyte stock solution and a DABA matrix solution in a 1:1 (v/v) ratio. For example, mix 1 µL of the 1 pmol/µL peptide standard with 1 µL of the 10 mg/mL DABA solution.

-

Spotting: Pipette 1 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.

-

Drying: Allow the spot to air dry completely at room temperature.

-

Repeat: Repeat this procedure for each DABA matrix concentration and solvent system being tested. As a control, prepare spots using a well-characterized matrix such as 2,5-dihydroxybenzoic acid (DHB).

Data Presentation

The following table should be used to record the experimental conditions and summarize the qualitative and quantitative results from the MALDI-MS analysis. This structured approach allows for easy comparison of the different DABA matrix preparations.

| Matrix ID | DABA Concentration | Solvent System | Analyte Concentration (on target) | Signal-to-Noise (S/N) Ratio (Average) | Resolution (FWHM) (for a selected peak) | Number of Peptides Detected | Crystal Morphology | Notes |

| DABA-A1 | 10 mg/mL | 50% ACN, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-A2 | 5 mg/mL | 50% ACN, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-A3 | 2.5 mg/mL | 50% ACN, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-B1 | 10 mg/mL | 70% ACN, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-B2 | 5 mg/mL | 70% ACN, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-B3 | 2.5 mg/mL | 70% ACN, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-C1 | 10 mg/mL | 50% EtOH, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-C2 | 5 mg/mL | 50% EtOH, 0.1% TFA | 0.5 pmol/µL | |||||

| DABA-C3 | 2.5 mg/mL | 50% EtOH, 0.1% TFA | 0.5 pmol/µL | |||||

| Control-DHB | 10 mg/mL | 50% ACN, 0.1% TFA | 0.5 pmol/µL |

Mandatory Visualization

Caption: Workflow for the evaluation of a novel MALDI matrix candidate.

Application Notes and Protocols for Peptide and Protein Analysis by MALDI using 2,5-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the sensitive and rapid analysis of biomolecules, including peptides and proteins. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules. While standard matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are commonly used, novel matrices are continually explored to improve performance for specific applications.

2,5-Diaminobenzoic acid (DABA) has emerged as a promising matrix for the analysis of peptides and proteins. Its utility has been demonstrated in proteomics research, particularly for peptide mass fingerprinting. This document provides detailed application notes and protocols for the use of DABA as a MALDI matrix for peptide and protein analysis.

Advantages of 2,5-Diaminobenzoic Acid (DABA) as a MALDI Matrix

While extensive comparative studies are still emerging, preliminary findings suggest several potential advantages of using DABA as a MALDI matrix:

-

Effective for Peptide Mass Fingerprinting: DABA has been successfully used as a matrix for the identification of proteins from tryptic digests.

-

Potential for Cleaner Spectra: As a non-traditional matrix, DABA may offer a different background ion profile compared to conventional matrices, potentially reducing interference in certain mass ranges.

-

Utility in Hybrid Materials: DABA has been incorporated into sol-gel materials for desalting purposes in MALDI-MS, indicating its compatibility with sample cleanup strategies.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for the use of DABA as a MALDI matrix. It is important to note that optimal conditions may vary depending on the specific analyte, instrument, and experimental goals, and therefore, optimization is highly recommended.

Table 1: Recommended Starting Concentrations for DABA Matrix Solutions

| Compound | Isomer | Recommended Concentration | Solvent System | Reference/Analogy |

| 2,5-Diaminobenzoic Acid (DABA) | 2,5- | 7-15 g/L (estimated) | Acetonitrile/Water (1:1, v/v) | Based on isomers 3,4-DABA and 3,5-DABA |

| 3,4-Diaminobenzoic Acid | 3,4- | 7 g/L | Acetonitrile/Water (1:1, v/v) | [1] |

| 3,5-Diaminobenzoic Acid | 3,5- | 15 g/L | Acetonitrile/Water (1:1, v/v) | [1] |

Note: The recommended concentration for 2,5-DABA is an educated estimation based on the concentrations reported for its isomers. Researchers should prepare a stock solution and perform serial dilutions to determine the optimal concentration for their specific application.

Table 2: Typical Analyte and Matrix Volumes for MALDI Spotting

| Component | Volume |

| Analyte Solution | 1 µL |

| DABA Matrix Solution | 1 µL |

This 1:1 ratio is a common starting point for the dried-droplet method and has been specifically mentioned in a study using 2,5-diaminobenzoic acid for peptide analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of the DABA matrix and the subsequent MALDI analysis of peptide and protein samples.

Protocol 1: Preparation of 2,5-Diaminobenzoic Acid (DABA) Matrix Solution

Materials:

-

2,5-Diaminobenzoic acid (DABA)

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (e.g., Milli-Q)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the Solvent: Mix equal volumes of acetonitrile and ultrapure water to create a 1:1 (v/v) ACN/Water solution.

-

Weigh DABA: Accurately weigh the desired amount of DABA to prepare a stock solution in the estimated range of 7-15 mg/mL (g/L). For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of DABA.

-

Dissolve the Matrix: Add the weighed DABA to a microcentrifuge tube and add the appropriate volume of the 1:1 ACN/Water solvent.

-

Mix Thoroughly: Vortex the solution for 1-2 minutes to facilitate dissolution. If the DABA does not fully dissolve, sonicate the tube for 5-10 minutes.

-

Centrifuge (Optional but Recommended): Centrifuge the solution at high speed (e.g., 14,000 x g) for 1-2 minutes to pellet any undissolved material.

-